4-acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide 4-acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 391218-92-1
VCID: VC5270500
InChI: InChI=1S/C17H14N2O2S/c1-10-4-3-5-14-15(10)18-17(22-14)19-16(21)13-8-6-12(7-9-13)11(2)20/h3-9H,1-2H3,(H,18,19,21)
SMILES: CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C
Molecular Formula: C17H14N2O2S
Molecular Weight: 310.37

4-acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

CAS No.: 391218-92-1

Cat. No.: VC5270500

Molecular Formula: C17H14N2O2S

Molecular Weight: 310.37

* For research use only. Not for human or veterinary use.

4-acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide - 391218-92-1

Specification

CAS No. 391218-92-1
Molecular Formula C17H14N2O2S
Molecular Weight 310.37
IUPAC Name 4-acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
Standard InChI InChI=1S/C17H14N2O2S/c1-10-4-3-5-14-15(10)18-17(22-14)19-16(21)13-8-6-12(7-9-13)11(2)20/h3-9H,1-2H3,(H,18,19,21)
Standard InChI Key GBBJQZKSWRASQT-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C

Introduction

Synthesis and Preparation

While specific synthesis protocols for 4-acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide are not detailed in the available literature, similar benzamide derivatives are typically synthesized through condensation reactions involving benzoyl chlorides and amines. For example, the synthesis of related benzothiazole derivatives often involves the reaction of benzothiazol-2-amines with acyl chlorides in the presence of a base .

Biological Activities

Although there is no specific information on the biological activities of 4-acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, compounds with similar structures, such as benzothiazole derivatives, have shown promising antimicrobial and anticancer activities . These compounds often exhibit their effects by interacting with biological targets, such as enzymes or receptors, which can lead to the inhibition of microbial growth or cancer cell proliferation.

Future Research Directions

Given the potential biological significance of benzothiazole derivatives, further research on 4-acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide could focus on:

  • Synthesis Optimization: Developing efficient synthesis protocols to produce the compound in high yields.

  • Biological Evaluation: Conducting in vitro and in vivo studies to assess its antimicrobial, anticancer, and other potential pharmacological activities.

  • Molecular Modeling: Using computational tools to predict its binding interactions with biological targets and optimize its structure for improved efficacy.

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